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molecular formula C10H11Cl B1346334 5-(Chloromethyl)-2,3-dihydro-1h-indene CAS No. 18775-42-3

5-(Chloromethyl)-2,3-dihydro-1h-indene

Cat. No. B1346334
M. Wt: 166.65 g/mol
InChI Key: CVUZRMUCKVDRRQ-UHFFFAOYSA-N
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Patent
US08623905B2

Procedure details

Thionyl chloride (120 ml, 1.65 mol) was added drop-wise to a rapidly stirred mixture of (2,3-dihydro-1H-inden-5-yl)methanol (81.4 g, 0.55 mol) in chloroform (500 ml) at 0° C. After the addition was complete, the resulting mixture was allowed to warm to room temperature and the stifling was continued for an additional 12 h. The chloroform was evaporated under reduced pressure to give a residue, that was purified by column chromatography (petroleum ether:ethyl acetate=15:1) to afford 5-(chloromethyl)-2,3-dihydro-1H-indene (90.5 g, 99%). NMR (300 MHz, CDCl3) δ 2.06-2.19 (m, 4H), 2.93 (t, J=7.5, 4H), 4.54 (s, 2H), 7.15-7.31 (m, 3H).
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
81.4 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH2:5]1[C:13]2[C:8](=[CH:9][C:10]([CH2:14]O)=[CH:11][CH:12]=2)[CH2:7][CH2:6]1>C(Cl)(Cl)Cl>[Cl:3][CH2:14][C:10]1[CH:9]=[C:8]2[C:13](=[CH:12][CH:11]=1)[CH2:5][CH2:6][CH2:7]2

Inputs

Step One
Name
Quantity
120 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
81.4 g
Type
reactant
Smiles
C1CCC2=CC(=CC=C12)CO
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The chloroform was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue, that
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (petroleum ether:ethyl acetate=15:1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClCC=1C=C2CCCC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 90.5 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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